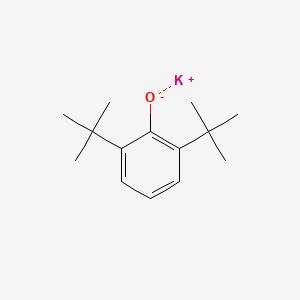
Potassium 2,6-di-tert-butylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,6-di-tert-butylphenolate is an organopotassium compound derived from 2,6-di-tert-butylphenol. It is known for its sterically hindered phenolic structure, which imparts unique chemical properties. This compound is often used as a catalyst and reagent in various organic synthesis reactions due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2,6-di-tert-butylphenolate is typically synthesized by reacting 2,6-di-tert-butylphenol with potassium hydroxide. The reaction is carried out at elevated temperatures, usually above 160°C, to ensure the formation of the potassium phenolate. The reaction can be represented as follows:
2,6−(tert-butyl)2C6H3OH+KOH→2,6−(tert-butyl)2C6H3OK+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2,6-di-tert-butylphenol is mixed with potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2,6-di-tert-butylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: It participates in nucleophilic substitution reactions.
Addition: It can react with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Electrophiles like methyl acrylate are commonly used.
Major Products Formed
Oxidation: Quinones.
Substitution: Alkylated or acylated phenol derivatives.
Addition: Methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate.
Wissenschaftliche Forschungsanwendungen
Potassium 2,6-di-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the alkylation and acylation of phenols.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug synthesis and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in lubricants and fuels to prevent oxidation.
Wirkmechanismus
The mechanism of action of potassium 2,6-di-tert-butylphenolate involves its ability to donate electrons and stabilize free radicals. This property makes it an effective antioxidant. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2,6-di-tert-butylphenolate: Similar in structure and reactivity but differs in the metal ion.
Lithium 2,6-di-tert-butylphenolate: Another similar compound with lithium as the metal ion.
Uniqueness
Potassium 2,6-di-tert-butylphenolate is unique due to its specific reactivity and stability, which are influenced by the potassium ion. It exhibits different catalytic activities compared to its sodium and lithium counterparts, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
24676-69-5 |
|---|---|
Molekularformel |
C14H21KO |
Molekulargewicht |
244.41 g/mol |
IUPAC-Name |
potassium;2,6-ditert-butylphenolate |
InChI |
InChI=1S/C14H22O.K/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1 |
InChI-Schlüssel |
KSMZVPIOUNBGJI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[O-].[K+] |
Verwandte CAS-Nummern |
128-39-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
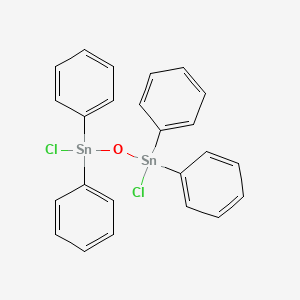

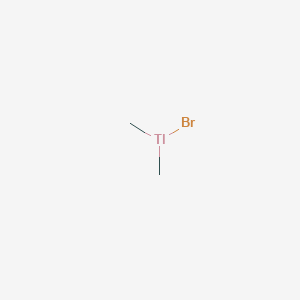
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)
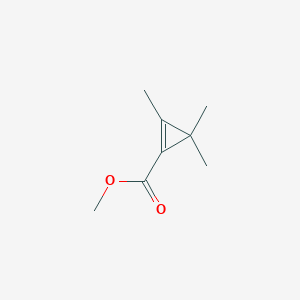


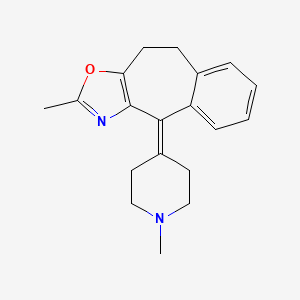


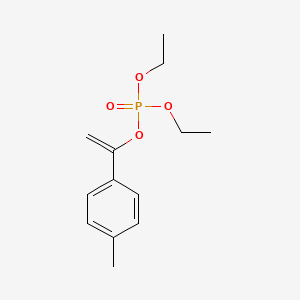
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

